Final Global Improvement Rate (FGIR) for Mexazolam versus Oxazolam in Double-Blind Clinical Trial
In a multicenter, double-blind, randomized clinical trial conducted across 23 institutions in Japan involving 165 patients with psychosomatic diseases or neuroses, mexazolam demonstrated superior final global improvement compared with its close structural analog oxazolam [1]. Patients received mexazolam (n=82) or oxazolam (n=83) with no statistically significant differences in baseline background factors between groups [1].
| Evidence Dimension | Final global improvement rate (FGIR) in psychosomatic disease and neurosis patients |
|---|---|
| Target Compound Data | 75.6% |
| Comparator Or Baseline | Oxazolam: 63.8% |
| Quantified Difference | Absolute difference: +11.8 percentage points |
| Conditions | Multicenter (23 institutions), double-blind, randomized controlled trial; n=165 patients; psychosomatic diseases and neuroses |
Why This Matters
This direct head-to-head clinical evidence demonstrates that mexazolam cannot be considered equivalent to oxazolam in therapeutic settings, providing a quantitative basis for selecting mexazolam when higher response rates are prioritized.
- [1] Suzuki Y, et al. Clinical evaluation of mexazolam (CS-386) in psychosomatic disease and neurosis: Double-blind comparative study with oxazolam. Jpn J Psychosom Med. 1980;20(4):301-316. View Source
